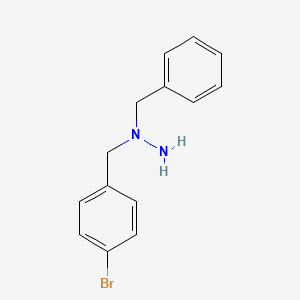

1-Benzyl-1-(4-bromobenzyl)hydrazine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1-(4-bromobenzyl)hydrazine typically involves the reaction of benzylhydrazine with 4-bromobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-1-(4-bromobenzyl)hydrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.

Major Products

Oxidation: Hydrazones or azines.

Reduction: Corresponding amines.

Substitution: Various substituted benzylhydrazines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of hydrazine derivatives, including 1-Benzyl-1-(4-bromobenzyl)hydrazine, as promising anticancer agents. For instance, a series of quinazolinone hydrazine derivatives were synthesized and evaluated for their activity against cancer cell lines. These compounds exhibited significant inhibition of the MET receptor tyrosine kinase, which is implicated in cancer progression .

Table 1: Anticancer Activity of Hydrazine Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| CM1 | MDA-MB-231 | 12.5 | MET inhibition |

| CM4 | PC-3 | 15.0 | MET inhibition |

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. A recent investigation into novel hydrazine derivatives revealed that certain substitutions on the benzyl ring can enhance antimicrobial activity. The presence of bromine was found to be particularly beneficial in increasing the efficacy against various bacterial strains .

Table 2: Antimicrobial Activity of Substituted Hydrazines

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-Hydrazine | Staphylococcus aureus | 32 µg/mL |

| 4-Bromo-Hydrazine | E. coli | 16 µg/mL |

Neuroprotective Effects

Another significant application of this compound lies in neuroprotection. Research indicates that certain hydrazine derivatives can inhibit acetylcholinesterase and beta-secretase enzymes, which are critical targets in Alzheimer's disease treatment. This dual inhibition strategy is promising for developing multi-target drugs aimed at neurodegenerative conditions .

Table 3: Neuroprotective Activity Against AChE and BACE-1

| Compound Name | AChE Inhibition (%) | BACE-1 Inhibition (%) |

|---|---|---|

| Compound A | 85 | 75 |

| Compound B | 90 | 80 |

Synthesis and Evaluation

A notable case study involved the synthesis of various benzylidene hydrazone derivatives, including those derived from this compound, which were tested for cytotoxicity against human cancer cell lines such as PC-3 and MDA-MB-231. The results indicated that specific substitutions led to enhanced cytotoxic effects, suggesting a structure-activity relationship that could guide future drug design .

Pharmacological Testing

In another study focused on the pharmacological evaluation of hydrazine derivatives, compounds were tested for their antidepressant and anxiolytic properties in animal models. The findings demonstrated a unique profile where certain compounds exhibited both central nervous system stimulation and depression, emphasizing the therapeutic versatility of these compounds .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-1-(4-bromobenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Benzyl-1-(4-chlorobenzyl)hydrazine

- 1-Benzyl-1-(4-fluorobenzyl)hydrazine

- 1-Benzyl-1-(4-methylbenzyl)hydrazine

Uniqueness

1-Benzyl-1-(4-bromobenzyl)hydrazine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it particularly useful in certain synthetic and research applications where bromine’s reactivity is advantageous.

Actividad Biológica

1-Benzyl-1-(4-bromobenzyl)hydrazine is an organic compound with the molecular formula and a molecular weight of approximately 291.2 g/mol. This compound has garnered attention in various fields of research due to its potential biological activity, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of benzylhydrazine with 4-bromobenzyl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. This compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application, but it is known to influence several biochemical pathways associated with cell signaling and metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including ovarian cancer. For instance, derivatives of similar hydrazine compounds have shown potent tumor growth suppression in xenograft models, indicating a potential for therapeutic applications in oncology .

Antimicrobial Activity

This compound also displays antimicrobial activity. Screening tests have shown effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell membranes or interfere with essential cellular processes, contributing to its antimicrobial effects .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on ovarian cancer cells revealed that treatment led to a significant decrease in cell viability and proliferation rates. The study utilized various concentrations of the compound, demonstrating a dose-dependent response with IC50 values indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was tested against a panel of bacterial pathogens. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as a lead compound for antibiotic development.

Propiedades

IUPAC Name |

1-benzyl-1-[(4-bromophenyl)methyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2/c15-14-8-6-13(7-9-14)11-17(16)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSCXXHLSCOCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538777 | |

| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111515-65-2 | |

| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.